molecular formula C17H15N5O3 B12494512 3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Katalognummer: B12494512
Molekulargewicht: 337.33 g/mol
InChI-Schlüssel: GABHEJFXHAOLMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that features a pyrrolidine ring, a triazolopyridine core, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of high-throughput screening and process optimization techniques is common to achieve scalable and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions

3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs with potentially different biological activities .

Wissenschaftliche Forschungsanwendungen

3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Eigenschaften

Molekularformel

C17H15N5O3

Molekulargewicht

337.33 g/mol

IUPAC-Name

3-oxo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

InChI

InChI=1S/C17H15N5O3/c23-15-2-1-9-21(15)13-6-4-12(5-7-13)18-16(24)11-3-8-14-19-20-17(25)22(14)10-11/h3-8,10H,1-2,9H2,(H,18,24)(H,20,25)

InChI-Schlüssel

GABHEJFXHAOLMT-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=CN4C(=NNC4=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.